molecular formula C11H11ClN2O B11885292 (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol

(4-Amino-5-chloro-2-methylquinolin-3-yl)methanol

Cat. No.: B11885292
M. Wt: 222.67 g/mol
InChI Key: IGAHHWAESIOXFD-UHFFFAOYSA-N
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Description

(4-Amino-5-chloro-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C11H11ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-methylquinoline.

    Amination: The 2-chloro-5-methylquinoline undergoes an amination reaction to introduce the amino group at the 4-position.

    Methanol Addition: Finally, the compound is treated with methanol to introduce the methanol group at the 3-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of quinoline derivatives with aldehyde or carboxylic acid functionalities.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Amino-5-chloro-2-methylquinolin-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

    Quinoline: The parent compound of (4-Amino-5-chloro-2-methylquinolin-3-yl)methanol, used in the synthesis of various pharmaceuticals.

    Chloroquine: A well-known antimalarial drug with a similar quinoline structure.

    Mepacrine: Another antimalarial drug with structural similarities.

Uniqueness:

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

(4-amino-5-chloro-2-methylquinolin-3-yl)methanol

InChI

InChI=1S/C11H11ClN2O/c1-6-7(5-15)11(13)10-8(12)3-2-4-9(10)14-6/h2-4,15H,5H2,1H3,(H2,13,14)

InChI Key

IGAHHWAESIOXFD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=N1)C=CC=C2Cl)N)CO

Origin of Product

United States

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